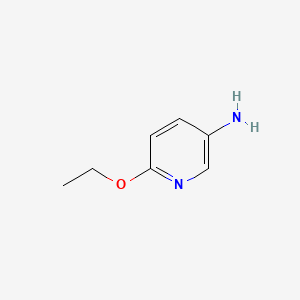

5-Amino-2-ethoxypyridine

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

Pyridine, a heterocyclic aromatic organic compound, is structurally similar to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. This seemingly minor alteration imparts unique properties to pyridine and its derivatives, making them crucial in various chemical applications. The pyridine ring is a constituent of several important natural products, including nicotine (B1678760) and nucleic acids. ajrconline.org

Pyridine derivatives are a cornerstone in both organic synthesis and medicinal chemistry. ajrconline.orglifechemicals.comresearchgate.net Their structural versatility and reactivity make them valuable building blocks for more complex molecules. In medicinal chemistry, the incorporation of a pyridine nucleus is a key strategy in drug discovery, as it can enhance the pharmacokinetic properties of lead molecules, improving solubility and bioavailability. ajrconline.org Consequently, pyridine derivatives exhibit a wide range of biological activities and are found in numerous FDA-approved drugs. lifechemicals.comresearchgate.net These activities include anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and analgesic properties, among others. researchgate.netresearchgate.net

Role of 5-Amino-2-ethoxypyridine as a Versatile Synthetic Intermediate

This compound, also known as 6-ethoxy-3-pyridinamine, is a disubstituted pyridine derivative featuring an amino group at the 5-position and an ethoxy group at the 2-position. This specific arrangement of functional groups makes it a highly versatile intermediate in organic synthesis. chemimpex.com The presence of both a nucleophilic amino group and an electron-donating ethoxy group on the pyridine ring allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex heterocyclic compounds.

The compound's bifunctional nature, with reactive sites for further chemical modification, establishes it as a valuable component in combinatorial chemistry and the synthesis of libraries of compounds for screening in drug discovery programs. For instance, it is a useful research reagent for the preparation of primaquine (B1584692) and its analogs for the treatment of malaria. chemicalbook.com The unique electronic and steric properties of this compound make it a sought-after building block in the development of new therapeutic agents and functional materials.

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIPFCIFZLFXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199995 | |

| Record name | Pyridine, 5-amino-2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52025-34-0 | |

| Record name | 6-Ethoxypyridin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52025-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 5-amino-2-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052025340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 5-amino-2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Amino 2 Ethoxypyridine and Its Derivatives

Established Synthetic Routes to 5-Amino-2-ethoxypyridine

Traditional methods for synthesizing this compound often rely on foundational organic reactions such as nucleophilic substitution and amination. ontosight.ai These routes have been instrumental in the historical development of aminopyridine chemistry.

Nucleophilic aromatic substitution (SNAr) is a common strategy for introducing the ethoxy group onto a pyridine (B92270) ring. ontosight.ai This typically involves the reaction of a pyridine precursor bearing a suitable leaving group, such as a halogen, with an ethoxide source. For instance, the synthesis of 2-ethoxy-5-bromopyridine has been achieved in high yield by reacting 2,5-dibromopyridine (B19318) with sodium ethoxide in ethanol (B145695), utilizing microwave heating to accelerate the reaction. tandfonline.com Similarly, the reaction of 2-amino-4-chloropyridine (B16104) with sodium ethoxide in ethanol at elevated temperatures has been used to produce the corresponding ethoxy derivative.

However, the direct synthesis of 2-amino-5-ethoxypyridine from 2-amino-5-bromopyridine (B118841) via nucleophilic substitution with sodium ethoxide has been reported to be problematic. researchgate.net This reaction is often accompanied by side reactions, including the replacement of the bromine atom with hydrogen and N-ethylation of the amino group. researchgate.net These challenges highlight the importance of the starting material and reaction conditions in achieving the desired substitution pattern.

The reactivity of halopyridines in nucleophilic substitution is significantly influenced by the position of the halogen and the presence of other substituents. Both 2- and 4-halopyridines are generally very susceptible to nucleophilic substitution. thieme-connect.com The nitrogen atom in the pyridine ring activates these positions for nucleophilic attack, an effect comparable to that of a nitro group in an aromatic ring. thieme-connect.com

| Precursor | Reagent | Conditions | Product | Yield | Reference |

| 2,5-Dibromopyridine | Sodium ethoxide, Ethanol | Microwave heating | 2-Ethoxy-5-bromopyridine | 90% | tandfonline.com |

| 2-Amino-4-chloropyridine | Sodium ethoxide, Ethanol | 150°C | 2-Amino-4-ethoxypyridine | 50% | |

| 2-Amino-5-iodopyridine | Sodium methoxide, Methanol, Copper powder | 150°C, 12 hours | 2-Amino-5-methoxypyridine (B21397) | - | prepchem.com |

This table summarizes key nucleophilic substitution reactions for the synthesis of ethoxy- and methoxypyridine derivatives.

Amination reactions are crucial for introducing the amino group onto the pyridine ring. ontosight.ai One approach involves the reduction of a nitro-substituted pyridine precursor. For example, the synthesis of 2-ethoxy-5-nitropyridin-4-amine (B3319884) can be achieved by first nitrating 2-ethoxypyridine (B84967) and then performing an amination reaction. The subsequent reduction of the nitro group would yield the corresponding diamino derivative.

Another method for amination involves the reaction of halopyridines with an amine source. The treatment of 3-halopyridines with potassium hexamethyldisilazide (KHMDS) and an amine in THF has been shown to produce 3- and 4-aminated pyridines with high regioselectivity. thieme-connect.comthieme-connect.com This reaction is proposed to proceed through a pyridyne intermediate. thieme-connect.comthieme-connect.com The regioselectivity can be influenced by the coordination of the potassium base to existing heteroatoms on the pyridine ring or by steric effects. thieme-connect.com

Often, the synthesis of this compound requires a multi-step approach to achieve the desired substitution pattern. smolecule.com Early synthetic strategies focused on the direct functionalization of readily available pyridine precursors. A satisfactory synthesis of 2-amino-5-ethoxypyridine was achieved starting from 3-ethoxypyridine, which underwent a series of reactions including nitration and bromination to form 2-bromo-3-ethoxy-6-nitropyridine (B149793) as a key intermediate. researchgate.net

An alternative route starting from 2-aminopyridine (B139424), proceeding through 2-amino-5-bromopyridine, proved to be less feasible due to significant side reactions. researchgate.net Similarly, a pathway involving 5-bromo-2-nitropyridine (B47719) was also unsuccessful because sodium ethoxide preferentially displaced the nitro group instead of the bromine atom. researchgate.net These examples underscore the intricate challenges of regioselectivity in multi-step pyridine synthesis. researchgate.net More complex strategies may involve protection-deprotection steps and selective functional group transformations to arrive at the final product. smolecule.com

A two-step, one-pot process has been developed for the synthesis of carbon-11 (B1219553) labeled indole-3-acetic acid, showcasing the efficiency of modern multi-step synthesis. science.gov Such strategies, which minimize intermediate purification steps, are becoming increasingly important in chemical synthesis. science.gov

Amination Reactions in Pyridine Synthesis

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry has introduced a variety of advanced techniques and catalytic systems to overcome the limitations of traditional methods. These include transition metal-catalyzed reactions and metal-free approaches, which offer improved efficiency, selectivity, and broader functional group tolerance.

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, including nitrogen-containing heterocycles. mdpi.com These metals can facilitate a wide range of chemical transformations, enhancing reaction rates and selectivity. mdpi.com

Copper-catalyzed reactions, for instance, have been employed in the synthesis of imidazo[1,2-a]pyridines through aminomethylation and cycloisomerization reactions under aerobic conditions. beilstein-journals.org Palladium-catalyzed cross-coupling reactions are also widely used for C-C bond formation. acs.org For example, the ortho-alkylation of pyridine N-oxides with non-activated secondary alkyl bromides can be achieved using a Pd(OAc)2/dppf catalyst. nih.gov

Rhodium-catalyzed C-H activation is another powerful tool for the functionalization of pyridines. nih.gov For instance, the regioselective C3-alkenylation of pyridines can be achieved using a rhodium catalyst, proceeding through a seven-membered rhodacyclic intermediate. nih.gov

| Catalyst System | Reaction Type | Substrates | Product | Reference |

| Pd(OAc)₂/dppf | ortho-alkylation | Pyridine N-oxides, alkyl bromides | 2-Alkylpyridine derivatives | nih.gov |

| [RhCp*Cl₂]₂/AgSbF₆ | C3-alkenylation | Pyridines, alkynes | C3-alkenylated pyridines | nih.gov |

| Cu(OAc)₂ | Oxidative C-H amidation | N-pyridylenaminones | Imidazo[1,2-a]pyridine derivatives | beilstein-journals.org |

This table presents examples of transition metal-catalyzed reactions for the synthesis of pyridine derivatives.

In recent years, there has been a growing interest in developing metal-free catalytic systems to avoid the use of often expensive and toxic transition metals. nih.gov These methods offer more sustainable and cost-effective alternatives for reactions like N-alkylation.

A simple and efficient protocol for the N-alkylation of 2-aminopyridines with 1,2-diketones has been developed using BF₃·OEt₂ as a catalyst. acs.orgresearchgate.net This reaction proceeds under aerobic conditions and produces a diverse range of substituted secondary amines in good to excellent yields. acs.orgresearchgate.net The reaction mechanism is proposed to involve the formation of an iminium-keto intermediate followed by the liberation of carbon dioxide. acs.orgresearchgate.net The substrate scope of this reaction is broad, accommodating both electron-donating and electron-withdrawing substituents on the 2-aminopyridine ring, although electron-donating groups tend to give higher yields due to increased nucleophilicity. acs.org

Another metal-free approach for N-alkylation involves the use of trifluoromethanesulfonic acid (TfOH) as a catalyst for the reaction of sulfonamides with cyclic ethers to synthesize pyrrolidines. nih.gov Heterogeneous catalysts are also being explored for the N-alkylation of aminopyridines, offering advantages such as high activity and selectivity, simple operation, and the potential for continuous flow processes, making them suitable for large-scale industrial production. google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. These principles aim to reduce waste, minimize energy consumption, and use less hazardous substances. rsc.org Key principles relevant to the synthesis of this compound include atom economy, waste prevention, and the use of safer solvents and catalysts.

Atom Economy: This principle, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste. jocpr.com In contrast, substitution and elimination reactions often have poor atom economy. For instance, a reported synthesis of this compound from 2-amino-5-bromopyridine using sodium ethoxide was found to be inefficient due to significant side reactions where the bromine atom was replaced by hydrogen instead of the desired ethoxy group, leading to poor atom economy and waste generation. researchgate.net A greener approach would favor reaction pathways that maximize the incorporation of all starting materials into the this compound structure. jocpr.com

Waste Prevention and Safer Reagents: It is preferable to prevent waste than to treat it after it has been created. studypulse.au Synthetic strategies should be designed to use and generate substances with little to no toxicity. For example, some syntheses of related aminopyridines utilize reagents like phosphorus oxychloride or strong acids, which are hazardous and produce significant waste streams. wiley.com The development of catalytic and solvent-free methods, or the use of greener solvents like water or ethanol, aligns with these principles. ijcrcps.comroyalsocietypublishing.orgresearchgate.net Electrochemical methods, which can replace chemical oxidants, represent a green alternative for constructing related heterocyclic systems like imidazo[1,2-a]pyridines from 2-aminopyridines, offering high atom economy and milder conditions. rsc.org

Table 1: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Relevance to this compound Synthesis |

|---|---|

| Waste Prevention | Designing synthetic routes that avoid the formation of by-products, such as in the problematic substitution of 2-amino-5-bromopyridine. researchgate.net |

| Atom Economy | Prioritizing addition or cycloaddition reactions over substitution reactions to ensure maximum incorporation of reactant atoms into the final product. jocpr.com |

| Less Hazardous Synthesis | Avoiding toxic reagents like phosphorus oxychloride and strong acids in favor of milder alternatives. wiley.com |

| Safer Solvents & Auxiliaries | Utilizing environmentally benign solvents like water or ethanol, or developing solvent-free reaction conditions. royalsocietypublishing.orgresearchgate.net |

| Design for Energy Efficiency | Developing reactions that can be performed at ambient temperature and pressure, reducing energy costs. |

| Catalysis | Employing catalytic methods (e.g., transition metals) instead of stoichiometric reagents to reduce waste and improve reaction efficiency. rsc.org |

Derivatization Strategies and Analogue Synthesis

This compound serves as a versatile building block for the synthesis of a wide range of derivatives and analogues due to its reactive amino and ethoxy functional groups and the pyridine core. chemimpex.com

The amino group at the C-5 position is a primary nucleophilic site, allowing for a variety of functionalization reactions.

Acylation and Amide Formation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For example, acylation of 3-amino-2-methoxypyridines, a close analogue, with agents like chloroacetyl chloride has been reported. wiley.com This provides a route to introduce a wide array of substituents.

Schiff Base Formation: Condensation with aldehydes and ketones yields Schiff bases (imines). The reaction of 2-aminopyridine with benzaldehyde (B42025) or 4-ethoxybenzaldehyde (B43997) to form N-benzylidenepyridine-2-amine derivatives has been demonstrated, including under green conditions using ethanol-water mixtures at room temperature. ijcrcps.comresearchgate.net This reaction provides a pathway to more complex molecular architectures.

Urea and Thiourea Synthesis: The amino group can react with isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively. These derivatives are important in medicinal chemistry. For instance, the reaction of 3-amino-2-chloro-5-methoxypyridine with benzoyl isothiocyanate is a key step in the synthesis of fused thiazolo[4,5-b]pyridine (B1357651) systems.

Diazotization: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate. This salt can then undergo various Sandmeyer-type reactions to introduce a range of functional groups, including halogens, cyano, or hydroxyl groups, onto the pyridine ring at the C-5 position.

The ethoxy group at the C-2 position can be modified, most commonly through cleavage of the ether bond.

O-De-ethylation to Pyridones: Cleavage of the ethyl-oxygen bond converts the 2-ethoxypyridine into the corresponding 2-pyridone derivative. This transformation is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). escholarship.org For the analogous 2-methoxypyridines, demethylation has been achieved chemoselectively using reagents like L-selectride, which can cleave the methoxy (B1213986) group on the electron-poor pyridine ring while leaving other aryl methyl ethers intact. thieme-connect.comresearchgate.net This method offers a milder alternative to harsh acidic conditions. The resulting 5-amino-1H-pyridin-2-one is a valuable intermediate in its own right. Unexpected demethylation of 3-acylamino-2-methoxypyridines has also been observed during acylation reactions, leading to pyridone formation. wiley.com

Introducing halogen atoms onto the pyridine ring of this compound opens up a vast number of possibilities for further functionalization, particularly through cross-coupling reactions.

Electrophilic Halogenation: The electron-donating amino and ethoxy groups activate the pyridine ring towards electrophilic substitution. Halogenation of aminopyridines typically occurs at positions ortho or para to the amino group. For 2-aminopyridines, halogenation with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) often yields 5-halo-2-aminopyridine derivatives. rsc.org A green protocol for halogenating aminopyridines uses sodium halides (NaX) with Oxone as an oxidant. sci-hub.sewiley.com For 2-aminopyridines, this method can lead to dichlorination at the 3 and 5 positions. wiley.com Regioselective chlorination and bromination of 2-aminopyridines at the 5-position can also be achieved using LiCl or LiBr with Selectfluor as an activating agent. rsc.org

Cross-Coupling Reactions: The resulting halo-derivatives are excellent substrates for transition-metal-catalyzed cross-coupling reactions like Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. chiba-u.jplibretexts.orgnrochemistry.com These reactions allow for the formation of C-C, C-N, and C-O bonds, enabling the synthesis of complex biaryl structures and other elaborate molecules. For example, 2-alkoxy-5-bromopyridine can be coupled with organoboron reagents (Suzuki coupling) to produce 2-alkoxy-5-arylpyridines. chiba-u.jp This strategy is a cornerstone of modern medicinal chemistry for building molecular diversity.

Table 2: Summary of Derivatization and Subsequent Transformation Strategies

| Position | Reaction Type | Reagents & Conditions | Product Type | Subsequent Transformations |

|---|---|---|---|---|

| 5-NH₂ | Acylation | Acid chlorides, Anhydrides | Amides | Further functionalization of the acyl group. |

| 5-NH₂ | Schiff Base Formation | Aldehydes, Ketones (e.g., Benzaldehyde) ijcrcps.com | Imines (Schiff Bases) | Reduction to secondary amines, cycloadditions. |

| 2-OEt | O-De-ethylation | HBr, BBr₃, L-selectride thieme-connect.comresearchgate.net | 2-Pyridones | N-alkylation, N-arylation. |

| Ring (C3/C4/C6) | Halogenation | NCS, NBS, LiCl/Selectfluor rsc.org | Halogenated Pyridines | Transition-metal catalyzed cross-coupling (Suzuki, Heck, etc.). chiba-u.jp |

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a pyridine nitrogen, makes it an excellent precursor for the synthesis of fused heterocyclic systems. sioc-journal.cnbenthamscience.com These fused rings are common scaffolds in pharmaceuticals and materials science.

Imidazo[1,2-a]pyridines: This is one of the most common fused systems derived from 2-aminopyridines. The synthesis typically involves the reaction of the 2-aminopyridine with α-haloketones (Tschitschibabin reaction), α-diazoketones, or propargyl alcohols. royalsocietypublishing.org Green methods have been developed using DBU as a catalyst in aqueous ethanol or via electrochemical cyclization with ketones. rsc.orgroyalsocietypublishing.org These reactions involve the initial formation of an N-substituted intermediate followed by intramolecular cyclization of the pyridine nitrogen onto an electrophilic carbon.

Pyrido[1,2-a]pyrimidines: These six-membered fused heterocycles can be synthesized from 2-aminopyridines by reacting them with 1,3-dielectrophiles such as β-ketoesters or malonic esters. sioc-journal.cn

Thiazolo[4,5-b]pyridines: The synthesis of this scaffold can be achieved from a suitably functionalized aminopyridine. For instance, a related synthesis involves the reaction of 3-amino-2-chloro-5-methoxypyridine with an isothiocyanate, followed by acid-catalyzed cyclization to form the fused thiazole (B1198619) ring.

Benzo[b] rsc.orgresearchgate.netnaphthyridines: More complex fused systems can also be constructed. For example, 6-methoxy-3-pyridinamine (an isomer of the target compound) has been used in a modified Skraup synthesis by reaction with 2,6-dichloro-3-nitrobenzoic acid, followed by acid-catalyzed cyclization to yield a 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b] rsc.orgresearchgate.netnaphthyridin-10-one derivative. nih.gov This highlights the potential of aminopyridine ethers as key building blocks in the synthesis of polycyclic frameworks.

Pyrazolo[3,4-b]pyridines: While not a direct cyclization of the pyridine ring itself, aminopyrazoles are used extensively to synthesize fused pyrazolo[3,4-b]pyridines, demonstrating a general strategy where an amino-heterocycle is a precursor to a fused pyridine ring system. beilstein-journals.org

Table 3: Examples of Fused Heterocycles from Aminopyridine Precursors

| Precursor Type | Reagent(s) | Fused Heterocycle | Synthetic Strategy | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | α-Haloketone | Imidazo[1,2-a]pyridine | Tschitschibabin Reaction | royalsocietypublishing.org |

| 2-Aminopyridine | Ketone | Imidazo[1,2-a]pyridine | Electrochemical Cyclization | rsc.org |

| 2-Aminopyridine | β-Ketoester | Pyrido[1,2-a]pyrimidine | Cyclocondensation | sioc-journal.cn |

| 6-Methoxy-3-pyridinamine | Dichloronitrobenzoic Acid | Benzo[b] rsc.orgresearchgate.netnaphthyridine | Nucleophilic Aromatic Substitution & Cyclization | nih.gov |

Reaction Mechanisms and Reactivity Studies of 5 Amino 2 Ethoxypyridine

Mechanistic Investigations of Nucleophilic Aromatic Substitution on Pyridine (B92270) Ring Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for pyridine systems. The pyridine ring's nitrogen atom acts as an electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the C2 and C4 positions, an effect comparable to a nitro group on a benzene (B151609) ring. thieme-connect.com However, the reactivity of 5-Amino-2-ethoxypyridine in SNAr reactions is complex due to the presence of two electron-donating groups (EDGs), the amino (-NH₂) at C5 and the ethoxy (-OEt) at C2.

Generally, EDGs like ethoxy tend to slow down the rate of nucleophilic substitution on pyridine rings. thieme-connect.com The reaction typically proceeds through an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.

Studies on related substituted pyridines reveal common challenges. For instance, attempts to synthesize the isomeric 2-amino-5-ethoxypyridine by reacting sodium ethoxide with 2-amino-5-bromopyridine (B118841) were complicated by side reactions. researchgate.net Instead of simple substitution of the bromine atom, the primary reactions observed were the replacement of bromine with hydrogen and the N-ethylation of the amino group. researchgate.net This highlights the competing reaction pathways that can occur under nucleophilic conditions. In another example, when 5-bromo-2-nitropyridine (B47719) is treated with sodium ethoxide, the nitro group at the activated C2 position is preferentially replaced over the bromine atom at C5. researchgate.net

Modern methods, such as using microwave heating, have been shown to facilitate nucleophilic aromatic substitution on halopyridines, often leading to high yields and shorter reaction times. tandfonline.com These techniques could potentially be applied to overcome the deactivating effects of the substituents in this compound derivatives.

Elucidation of Reaction Pathways for Amino and Alkoxy Group Transformations

The amino and ethoxy groups on the this compound scaffold can undergo various transformations, which are crucial for its use as a synthetic intermediate.

Amino Group Transformations: The amino group at the C5 position can be involved in several reactions. Its basic nature allows it to be protonated in acidic conditions. It can also undergo N-alkylation, as seen in related systems where ethylation occurred as a side reaction during nucleophilic substitution attempts. researchgate.net To prevent unwanted reactions at the amino group during synthesis, it can be protected. A common strategy involves reacting the aminopyridine with 2,5-hexanedione (B30556) to form a pyrrole-protected derivative, which can be deprotected later using hydroxylamine (B1172632) hydrochloride. asianpubs.org The amino group also allows the molecule to participate in coupling reactions to form more complex structures. chemimpex.com

Alkoxy Group Transformations: The ethoxy group at the C2 position is generally stable but can be cleaved under specific conditions. Demethylation of the analogous 2-amino-5-methoxypyridine (B21397) has been achieved using strong acids like 95% H₂SO₄ to yield the corresponding 5-hydroxypyridine derivative. asianpubs.org This suggests that a similar de-ethoxylation could be a viable pathway for this compound to produce 5-amino-2-hydroxypyridine.

The compound as a whole can also undergo other reactions, such as oxidation to form the corresponding N-oxide or reduction of the pyridine ring to form a piperidine (B6355638) derivative.

Intermolecular and Intramolecular Reactivity Profiles

The reactivity profile of this compound is characterized by the combined electronic effects of its substituents. The amino group at C2 and the ethoxy group at C5 both donate electron density into the pyridine ring, influencing its nucleophilicity and the regioselectivity of its reactions.

The sulfur analogue, 5-(ethylsulfanyl)pyridin-2-amine, shows increased nucleophilicity at the amine group compared to the ethoxy derivative, which can be attributed to the electronic properties of sulfur versus oxygen. In contrast, the isomeric 6-ethoxy-2-pyridinamine (B1582741) may experience steric hindrance at the amino group due to the proximity of the ethoxy group, potentially reducing its reactivity compared to the 5-ethoxy isomer.

The compound is a valuable intermediate in organic synthesis, participating in reactions like nucleophilic substitutions and coupling reactions to create more complex molecules for use in pharmaceuticals and functional materials. chemimpex.com Recent research has also explored the direct C-H functionalization of 2-amino/alkoxy pyridines. For instance, a palladium-catalyzed C5-H polyfluoroarylation has been developed, where the partial nucleophilicity of the C5-position plays a key role in the reaction's success and selectivity. researchgate.net

Influence of Substituent Effects on Reaction Kinetics and Selectivity

The position and nature of substituents on the pyridine ring have a profound impact on reaction kinetics and selectivity. The electron-donating amino and ethoxy groups in this compound significantly modulate its reactivity compared to other isomers or unsubstituted pyridines.

In nucleophilic aromatic substitution, electron-donating groups are known to decrease the reaction rate. thieme-connect.com The following table, derived from studies on substituted 2-halopyridines, illustrates the effect of various substituents on reaction rates.

| Substituent (R) on 2-Halopyridine | Position of R | Relative Rate (krel) | Effect |

|---|---|---|---|

| -CF₃ | - | - | Speeds up reaction |

| -H | - | 1 | Reference |

| -OEt | - | - | Slows down reaction |

Data adapted from studies on substituent effects on the reactivity of 2-halopyridines. thieme-connect.com

Computational studies on the oxidative addition of substituted 2-chloropyridines to a palladium(0) catalyst provide deeper insight into mechanistic selectivity. The location of an electron-donating group (EDG) like -NH₂ determines the reaction pathway. chemrxiv.org While 2-chloro-3-aminopyridine reacts via a nucleophilic displacement mechanism, the 5-amino isomer (2-chloro-5-aminopyridine) proceeds through a 3-centered insertion mechanism. chemrxiv.org This mechanistic shift is dictated by frontier molecular orbital (FMO) symmetries. For the 5-amino derivative, the LUMO+1 orbital, which is higher in energy, participates in the reaction, leading to a higher energy transition state and a slower reaction rate compared to isomers where the EDG is at the 3- or 4-position. chemrxiv.org

| Substrate | EDG Position | Predicted Reaction Mechanism |

|---|---|---|

| 2-chloro-3-aminopyridine | 3 | Nucleophilic Displacement |

| 2-chloro-4-aminopyridine | 4 | 3-Centered Insertion |

| 2-chloro-5-aminopyridine | 5 | 3-Centered Insertion |

Data derived from mechanistic studies on the oxidative addition of aminopyridines. chemrxiv.org

This demonstrates that the specific placement of the amino group on the pyridine ring is a critical factor controlling not just the rate but the fundamental mechanism of the reaction.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of 5-Amino-2-ethoxypyridine provides crucial information about the number, environment, and coupling of hydrogen atoms. In a typical ¹H NMR spectrum, the ethoxy group protons exhibit characteristic signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling with each other. The aromatic protons on the pyridine (B92270) ring and the protons of the amino group also produce distinct signals, whose chemical shifts and splitting patterns are indicative of their positions on the ring and their electronic environment.

Detailed ¹H NMR data for a related compound, 5-amino-2-methoxypyridine (B105479), shows a signal for the methoxy (B1213986) group protons at δ = 3.77 ppm. researchgate.net While direct data for the ethoxy analogue is not available in the provided search results, the principle remains the same, with expected shifts for the ethoxy protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (Ethoxy, CH₃) | ~1.3 | Triplet | ~7.0 |

| H (Ethoxy, CH₂) | ~4.2 | Quartet | ~7.0 |

| H (Amino, NH₂) | Broad singlet | - | |

| H (Aromatic) | 6.5 - 8.0 | Multiplets | - |

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For instance, the carbons of the ethoxy group will appear in the upfield region, while the aromatic carbons of the pyridine ring will resonate at lower fields.

For the related compound 5-amino-2-methoxypyridine, ¹³C NMR data is available. nih.gov This data can be used as a reference to predict the approximate chemical shifts for the carbon atoms in this compound.

| Carbon | Predicted Chemical Shift (ppm) |

| C (Ethoxy, CH₃) | ~15 |

| C (Ethoxy, CH₂) | ~60 |

| C (Aromatic) | 110 - 160 |

2D NMR Techniques (COSY, HMBC)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assembling the molecular structure by revealing connectivity between atoms. sdsu.edu

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.eduuniversiteitleiden.nl For this compound, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethoxy group, confirming their connectivity. It would also reveal correlations between adjacent protons on the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edulibretexts.org This is particularly useful for connecting different fragments of the molecule. For example, an HMBC spectrum would show a correlation between the methylene protons of the ethoxy group and the carbon atom of the pyridine ring to which the ethoxy group is attached. It would also help to definitively assign the positions of the substituents on the pyridine ring by showing long-range correlations between the amino and ethoxy protons and the ring carbons.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present. sigmaaldrich.com The N-H stretching vibrations of the primary amine group typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic ethoxy group are observed around 2850-3100 cm⁻¹. The C-O stretching of the ether linkage gives a strong absorption band in the 1200-1250 cm⁻¹ region. Additionally, C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound (Note: This is a generalized table based on typical functional group absorption regions.)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium to Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium to Strong |

| C=C, C=N Stretch (Aromatic Ring) | 1400 - 1600 | Medium to Strong |

| C-O Stretch (Ether) | 1200 - 1250 | Strong |

| N-H Bend (Amino) | 1550 - 1650 | Medium |

Linear-Polarized Solid-State IR Spectroscopy

Linear-polarized solid-state IR spectroscopy is a specialized technique that can provide information about the orientation of molecules in a crystalline solid. researchgate.netbas.bg By using polarized infrared light, it is possible to selectively excite vibrational modes that are aligned with the polarization direction. This technique is particularly useful for studying intermolecular interactions, such as hydrogen bonding, in the solid state. For this compound, this method could be employed to study the orientation of the amino groups and the nature of hydrogen bonding networks within the crystal lattice. The study of self-associates of similar molecules like 2-aminopyridine (B139424) using linear-dichroic infrared (IR-LD) spectral analysis has demonstrated the utility of this approach in understanding intermolecular interactions in the condensed state. irdg.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. thegoodscentscompany.comresearchgate.net For an aromatic compound like this compound, the spectrum is expected to be characterized by absorptions arising from π→π* and n→π* transitions. researchgate.net

The pyridine ring, in conjunction with the electron-donating amino (-NH₂) and ethoxy (-OCH₂CH₃) groups, forms a conjugated system. The lone pairs of electrons on the nitrogen and oxygen atoms participate in resonance with the aromatic π-system. This delocalization of electrons lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

π→π Transitions:* These are typically high-intensity absorptions and involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. researchgate.net

n→π Transitions:* These lower-intensity transitions involve the excitation of a non-bonding electron (from the nitrogen of the amino group or the oxygen of the ethoxy group) to a π* antibonding orbital of the pyridine ring. researchgate.net

While specific experimental λmax values for this compound are not documented in the searched literature, data for the closely related 5-Amino-2-methoxypyridine show characteristic excitation and emission spectra. nih.gov For this methoxy analogue, fluorescence measurements in a pH 8.0 buffer revealed an excitation maximum at 302 nm and an emission maximum at 396 nm. nih.gov It is anticipated that this compound would exhibit a similar UV-Vis absorption profile, with bands appearing in the same region due to the comparable electronic effects of methoxy and ethoxy groups. The solvent polarity can influence the position of these absorption bands. researchgate.net

Table 1: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Region (nm) | Intensity |

|---|---|---|

| π→π* | ~250-300 | High |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. uni-saarland.de

ESI-HRMS is a soft ionization technique that provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (formula C₇H₁₀N₂O), ionization in positive mode would primarily generate the protonated molecule, [M+H]⁺. uni-saarland.de The high-resolution measurement of this ion confirms the molecular formula, distinguishing it from any other combination of atoms that might have the same nominal mass.

Table 2: Predicted ESI-HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M] | C₇H₁₀N₂O | 138.0793 |

| [M+H]⁺ | C₇H₁₁N₂O⁺ | 139.0866 |

Note: The calculated masses are based on the most abundant isotopes of each element.

GC/MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In GC/MS analysis, electron impact (EI) is a common ionization method. This high-energy technique causes the molecule to fragment in a reproducible manner, yielding a characteristic mass spectrum that serves as a molecular fingerprint. uni-saarland.de

The molecular ion peak (M⁺) for this compound would be observed at m/z = 138. As an odd-electron species, it would readily undergo fragmentation. uni-saarland.de Key fragmentation pathways for aminopyridines and ethers include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen or the amino group. Loss of a methyl radical (•CH₃) from the ethoxy group would result in a fragment at m/z = 123. libretexts.org

Loss of Ethylene (B1197577): A common fragmentation for ethoxy ethers is the loss of an ethylene molecule (C₂H₄), leading to a fragment corresponding to the hydroxy-aminopyridine radical cation at m/z = 110.

Loss of Ethoxy Radical: Cleavage of the C-O bond can lead to the loss of an ethoxy radical (•OCH₂CH₃), producing an aminopyridinyl cation at m/z = 93.

Analysis of a related compound, 4-amino-2-ethoxy-3,5,6-trifluoropyridine, showed a molecular ion at m/z 192 and a base peak at m/z 164, corresponding to the loss of an ethylene molecule (28 Da). orientjchem.org This suggests that the loss of ethylene is a highly favorable fragmentation pathway for ethoxypyridines.

Table 3: Predicted Major Fragments in the GC/MS Spectrum of this compound

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 138 | [C₇H₁₀N₂O]⁺• | Molecular Ion (M⁺•) |

| 123 | [M - CH₃]⁺ | Loss of methyl from ethoxy group |

| 110 | [M - C₂H₄]⁺• | Loss of ethylene |

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org This technique provides data on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound has not been reported in the searched literature, studies on analogous compounds like 2-amino-3,5-dibromopyridine and a derivative of 5-Amino-2-methoxypyridine provide insight into the expected solid-state behavior. researchgate.netbas.bg

It is highly probable that the crystal structure of this compound would be heavily influenced by hydrogen bonding. The amino group (-NH₂) can act as a hydrogen bond donor, while the pyridine ring nitrogen is a strong hydrogen bond acceptor. This would likely lead to the formation of hydrogen-bonded dimers or chains, a common structural motif in aminopyridines. bas.bg For example, in the crystal structure of 2-amino-3,5-dibromopyridine, molecules form dimers through N-H···N hydrogen bonds. bas.bg Similarly, a squaric acid derivative of 5-amino-2-methoxypyridine features intermolecular N-H···O hydrogen bonds that link the molecules into a layered structure. researchgate.net The planarity of the pyridine ring and the conformation of the ethoxy group relative to the ring would also be key structural features revealed by this analysis.

Table 4: Hypothetical Crystallographic Parameters and Expected Structural Features

| Parameter | Expected Observation | Rationale/Comparison |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric | Dependent on molecular packing. |

| Key Intermolecular Interaction | N-H···N hydrogen bonding | The amino group acts as a donor and the pyridine nitrogen as an acceptor. bas.bg |

| Additional Interactions | C-H···O or C-H···π interactions | Weaker interactions contributing to crystal packing stability. |

Correlation of Spectroscopic Data with Molecular Structure

The definitive assignment of the structure of this compound is achieved by correlating the information obtained from each spectroscopic method. Each technique provides a unique and complementary piece of the structural puzzle.

ESI-HRMS would confirm the elemental formula as C₇H₁₀N₂O by providing a highly accurate mass for the [M+H]⁺ ion (calculated at 139.0866 Da). This initial step validates the molecular composition.

GC/MS would support this with a molecular ion peak at m/z 138. More importantly, the fragmentation pattern would reveal the connectivity. The observation of fragments at m/z 110 (loss of C₂H₄) and m/z 93 (loss of •OC₂H₅) would strongly indicate the presence of an ethoxy group attached to the pyridine ring.

UV-Vis Spectroscopy would confirm the presence of a conjugated aromatic system. The absorption bands corresponding to π→π* and n→π* transitions are characteristic of the aminopyridine chromophore, with the position and intensity influenced by the ethoxy and amino substituents.

X-ray Crystallography , if a suitable crystal were obtained, would provide the ultimate proof of structure. It would show the precise spatial arrangement of all atoms, confirming the substitution pattern on the pyridine ring (amino at C5, ethoxy at C2). Furthermore, it would reveal how the molecules pack in the solid state, detailing the hydrogen bonding and other intermolecular forces that govern the crystal lattice. researchgate.netbas.bg

Together, these advanced analytical methods provide a comprehensive and unambiguous characterization of this compound, from its elemental composition and electronic properties to its detailed three-dimensional structure.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in predicting the geometry and electronic properties of 5-Amino-2-ethoxypyridine. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of the molecule's orbitals and energy levels.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of aminopyridine derivatives. rasayanjournal.co.inderpharmachemica.com DFT calculations, particularly using functionals like B3LYP, are employed to optimize the molecular geometry, predict energies, and determine various electronic properties. nih.govresearchgate.net For aminopyridines, DFT is instrumental in understanding how substituents like the amino and ethoxy groups influence the electron density distribution across the pyridine (B92270) ring. researchgate.netias.ac.in These calculations help in analyzing bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule. The method is also foundational for further analyses such as FMO, NBO, and MEP. rasayanjournal.co.innih.gov

Theoretical vibrational analysis is a key application of quantum chemical calculations, offering detailed interpretations of experimental infrared (IR) and Raman spectra. For molecules like this compound, DFT calculations are used to compute harmonic vibrational frequencies. derpharmachemica.com These calculated frequencies, often scaled to correct for anharmonicity and basis set limitations, typically show good agreement with experimental data. researchgate.net This analysis allows for a precise assignment of vibrational modes to specific functional groups and bond stretches, such as the N-H stretches of the amino group, C-O-C stretches of the ethoxy group, and the various pyridine ring vibrations. derpharmachemica.comresearchgate.net Furthermore, theoretical methods like the Gauge-Independent Atomic Orbital (GIAO) are used to predict ¹H and ¹³C NMR chemical shifts, which are invaluable for structural elucidation. researchgate.net

Density Functional Theory (DFT) Applications

Molecular Modeling and Simulation of Reactivity

Molecular modeling techniques are employed to simulate the chemical reactivity of this compound. These simulations can predict the most likely sites for chemical reactions and model the transition states of potential reactions. acs.org For substituted pyridines, understanding reactivity is crucial for their application in synthesis and materials science. nih.govacs.org

Studies on related 5-substituted-2-halopyridines have shown that the nature and position of substituents significantly control reaction mechanisms, such as in palladium-catalyzed cross-coupling reactions. chemrxiv.orgchemrxiv.org The electron-donating properties of the amino and ethoxy groups in this compound are expected to increase the nucleophilicity of the pyridine ring, influencing its reactivity towards electrophiles. Reactivity simulations often involve calculating reaction energy profiles to determine activation barriers, thereby predicting the feasibility and outcome of a chemical transformation. acs.org

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, making these the primary sites for electron donation in reactions with electrophiles. The LUMO, conversely, represents the region most susceptible to nucleophilic attack. In studies of similar 5-substituted pyridines, it has been noted that the LUMO can have a nodal plane at the reactive carbon center (C2), making the next lowest unoccupied orbital, LUMO+1, more relevant for certain reactions like oxidative additions. chemrxiv.orgchemrxiv.org The energies of these orbitals determine the molecule's ability to participate in charge-transfer interactions.

Table 1: Representative FMO Parameters for Substituted Aminopyridines

| Parameter | Typical Energy Value (eV) | Implication for Reactivity |

|---|---|---|

| EHOMO | -5.0 to -6.0 | Indicates electron-donating capability (nucleophilicity). |

| ELUMO | -0.5 to -1.5 | Indicates electron-accepting capability (electrophilicity). |

| Energy Gap (ΔE) | ~4.0 to 5.0 | Correlates with chemical stability and reactivity. A smaller gap suggests higher reactivity. |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge distribution and bonding interactions within a molecule. uni-muenchen.de It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. uni-muenchen.dewisc.edu This delocalization, known as hyperconjugation, is a key factor in stabilizing the molecule.

In this compound, significant stabilization arises from several key interactions. The lone pair electrons on the amino nitrogen (nN) and the ethoxy oxygen (nO) can delocalize into the antibonding π* orbitals of the pyridine ring. Similarly, π electrons from the ring can delocalize into the antibonding σ* orbitals of the C-H and N-H bonds. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.netresearchgate.net Higher E(2) values indicate a more significant interaction and greater stabilization of the molecular system.

Table 2: Principal NBO Interactions in Ethoxy-Aminopyridine Systems

| Donor Orbital (i) | Acceptor Orbital (j) | Interaction Type | Typical Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP(1) NAmino | π(C-C)Ring | n → π | High |

| LP(2) OEthoxy | π(C-C)Ring | n → π | Moderate-High |

| π(C=C)Ring | σ(N-H)Amino | π → σ | Low-Moderate |

| π(C=C)Ring | σ(C-H)Ring | π → σ | Low |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a visual method used to identify the charge distribution and reactive sites of a molecule. uni-muenchen.de The MEP surface is color-coded to represent different potential values: regions of negative potential (typically red and yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. nih.govresearchgate.net

For this compound, the MEP map is expected to show the most negative potential localized around the nitrogen atom of the pyridine ring and the oxygen atom of the ethoxy group, due to their high electronegativity and lone pairs of electrons. researchgate.netnih.gov These sites represent the most likely points for protonation and coordination with electrophiles. Conversely, the hydrogen atoms of the amino group (N-H) would exhibit a positive electrostatic potential, making them the primary sites for hydrogen bonding and interaction with nucleophiles. researchgate.net The MEP map thus provides a clear, intuitive guide to the molecule's reactive behavior. rasayanjournal.co.in

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 5-Amino-2-methoxypyridine (B105479) |

| 2-chloro-5-aminopyridine |

Prediction and Theoretical Understanding of Nonlinear Optical (NLO) Properties

The field of nonlinear optics (NLO) involves the interaction of high-intensity light with materials, leading to a range of technologically significant phenomena. Organic molecules, particularly those with donor-acceptor functionalities, have garnered substantial interest for their potential as NLO materials. nih.govmdpi.com Theoretical and computational chemistry provides a powerful avenue for the a priori prediction and understanding of the NLO properties of molecules, guiding the synthesis of new materials with enhanced characteristics. diva-portal.orgresearchgate.net While specific experimental or computational studies on the NLO properties of this compound are not extensively available in the public domain, its molecular structure—featuring electron-donating amino and ethoxy groups attached to a π-deficient pyridine ring—suggests that it may exhibit notable NLO behavior.

The primary NLO properties of interest at the molecular level include the dipole moment (μ), the linear polarizability (α), and, most importantly for second-order NLO applications, the first-order hyperpolarizability (β). diva-portal.org Computational methods, predominantly based on Density Functional Theory (DFT), are routinely employed to calculate these parameters. researchgate.netjournalijar.com Methodologies such as B3LYP, CAM-B3LYP, and M06 are often paired with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy in predicting the electronic and optical properties of pyridine derivatives. journalijar.comtandfonline.combohrium.com

The NLO response in donor-acceptor substituted π-systems is fundamentally linked to intramolecular charge transfer (ICT). bohrium.com The amino group (-NH₂) and the ethoxy group (-OC₂H₅) are both recognized as electron-donating groups, capable of pushing electron density into the pyridine ring. The pyridine ring itself acts as an electron-accepting moiety. This donor-π-acceptor architecture is a key prerequisite for a significant second-order NLO response. The degree of ICT, and consequently the magnitude of the first-order hyperpolarizability (β), is sensitive to the strength and relative positioning of these donor and acceptor groups. acs.org

Theoretical studies on analogous aminopyridine and substituted pyridine derivatives have consistently shown that the presence of electron-donating groups leads to an enhancement of the hyperpolarizability. journalijar.comtandfonline.com For instance, computational analyses of various substituted pyridines and pyrimidines have demonstrated that properties like the total dipole moment (μtot), average polarizability (⟨α⟩), and total first hyperpolarizability (βtot) can be systematically evaluated to gauge NLO potential. bohrium.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter; a smaller HOMO-LUMO gap generally correlates with higher polarizability and a larger NLO response, as it indicates greater ease of intramolecular charge transfer. journalijar.comresearchgate.net

Given the established principles from computational studies on similar molecules, a theoretical investigation of this compound would likely predict it to be a viable NLO material. The combined electron-donating strength of the amino and ethoxy groups would be expected to induce significant polarization, resulting in a non-zero dipole moment and a considerable first-order hyperpolarizability.

To illustrate the type of data generated in such a computational study, the following tables present hypothetical, yet representative, values for the NLO properties of this compound, calculated using a DFT method like B3LYP with a 6-311++G(d,p) basis set. These values are based on trends observed in the literature for comparable pyridine derivatives. journalijar.comtandfonline.combohrium.com

Table 1: Predicted Electric Dipole Moment Components and Total Dipole Moment of this compound

| Dipole Moment Component | Predicted Value (Debye) |

| µx | 1.5 |

| µy | 2.0 |

| µz | 0.5 |

| µtotal | 2.55 |

Note: These are illustrative values. The total dipole moment is calculated as µtotal = (µx² + µy² + µz²)1/2.

Table 2: Predicted Polarizability and First-Order Hyperpolarizability of this compound

| NLO Property | Predicted Value (a.u.) | Predicted Value (esu) |

| Polarizability (α) | ||

| αxx | 120 | |

| αyy | 100 | |

| αzz | 60 | |

| ⟨α⟩ (Average Polarizability) | 93.33 | 1.38 x 10-23 |

| First-Order Hyperpolarizability (β) | ||

| βx | 450 | |

| βy | -200 | |

| βz | 50 | |

| βtotal (Total Hyperpolarizability) | 494.97 | 4.27 x 10-30 |

Note: These are illustrative values based on trends for similar molecules. ⟨α⟩ = (αxx + αyy + αzz)/3. βtotal = (βx² + βy² + βz²)1/2. Conversion from atomic units (a.u.) to electrostatic units (esu) uses standard conversion factors.

Further computational analysis, such as Natural Bond Orbital (NBO) analysis, could provide deeper insights into the specific hyperconjugative interactions and charge delocalization pathways responsible for the predicted NLO properties. bohrium.comjyu.fi Time-dependent DFT (TD-DFT) calculations would also be instrumental in simulating the UV-visible absorption spectrum, helping to identify the charge-transfer transitions that are crucial to the NLO response. researchgate.netrsc.org

Advanced Applications in Pharmaceutical and Agrochemical Sciences

Design and Synthesis of Drug-Like Molecules Incorporating the 5-Amino-2-ethoxypyridine Scaffold

The this compound framework is a privileged structure in medicinal chemistry, serving as a foundational building block for a variety of drug-like molecules. chemimpex.com The presence of both an amino and an ethoxy group on the pyridine (B92270) ring provides multiple sites for chemical reactions, allowing for the synthesis of complex derivatives. This versatility is crucial for developing compounds with improved pharmacological profiles. The ethoxy group can enhance properties like lipophilicity and membrane permeability, while the amino group provides a site for hydrogen bonding with biological targets.

Synthetic strategies often involve convergent routes where different fragments of a target molecule are synthesized separately and then combined. For instance, in the creation of gamma-secretase modulators, a convergent synthesis was employed to couple two main fragments to produce the final analog. nih.gov The synthesis of molecules incorporating a methoxypyridine motif, a close structural relative of this compound, has been well-documented. For example, the synthesis of methoxypyridine B-ring-containing analogs involves several steps, including nucleophilic substitution, acetylation, and coupling reactions. nih.gov

The adaptability of the this compound scaffold is also evident in its use in combinatorial chemistry. This approach allows for the rapid generation of a large library of related compounds, which can then be screened for various biological activities. The ability to participate in reactions such as nucleophilic substitutions and coupling reactions makes it an essential component for chemists aiming to innovate in drug discovery. chemimpex.com

Exploration of Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a wide range of pharmacological activities, underscoring the therapeutic potential of this chemical class. ontosight.ai

Antimicrobial Activity Studies

Several studies have highlighted the antimicrobial potential of compounds derived from aminopyridine scaffolds. For instance, newly synthesized amino acetylenic 5-ethoxy-2-mercaptobenzimidazole (B183169) derivatives demonstrated good antibacterial activity against Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 31.25 μg/ml for most of the tested compounds. ijmrhs.com One derivative in this series also showed excellent antifungal activity against Candida albicans, with the same MIC value. ijmrhs.com

In another study, 2-phenylindolizine (B189232) acetamide (B32628) derivatives were synthesized, with one incorporating a 5-amino-2-methoxypyridine (B105479) moiety. derpharmachemica.com Some of these compounds exhibited notable antibacterial activity, particularly against Staphylococcus aureus. derpharmachemica.com Similarly, derivatives of 5-amino-2-mercapto-1,3,4-thiadiazole have shown moderate to good antibacterial activity against both Gram-negative and Gram-positive bacteria, as well as good to very good antifungal activity against C. albicans. ubbcluj.ro

Antimicrobial Activity of this compound Derivatives

| Compound Class | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 5-ethoxy-2-mercaptobenzimidazole derivatives | Bacillus subtilis | 31.25 μg/ml | ijmrhs.com |

| 5-ethoxy-2-mercaptobenzimidazole derivatives | Candida albicans | 31.25 μg/ml | ijmrhs.com |

| 2-phenylindolizine acetamide derivatives | Staphylococcus aureus | Potentially useful | derpharmachemica.com |

| 5-amino-2-mercapto-1,3,4-thiadiazole derivatives | Gram-negative and Gram-positive bacteria | Moderate to good | ubbcluj.ro |

| 5-amino-2-mercapto-1,3,4-thiadiazole derivatives | Candida albicans | Moderate to very good | ubbcluj.ro |

Anti-inflammatory Property Investigations

The anti-inflammatory potential of aminopyridine derivatives has also been a subject of research. A study on 5-Amino-3-methoxypicolinonitrile (5-AMPN), a related compound, showed it could significantly reduce paw swelling and levels of inflammatory cytokines in a murine arthritis model. Histological analysis further revealed a decrease in the infiltration of immune cells in the treated animals. The mechanism is thought to involve the inhibition of pro-inflammatory cytokine production. Similarly, research on 5-Amino-2-methoxypyridine has indicated its utility in the synthesis of novel anti-inflammatory drugs. chemimpex.com

Anticancer and Antiproliferative Activity Assessment

The pyridine scaffold is a key component in the design of new anticancer agents. mdpi.com Derivatives of this compound and related structures have shown promise in this area. For example, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have demonstrated potent anti-proliferative effects in triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines. mdpi.com The most potent of these compounds exhibited IC50 concentrations in the range of 25–50 nM. mdpi.com

Similarly, a series of novel tetracyclic imidazo[4,5-b]pyridine derivatives showed pronounced cytostatic effects, with some compounds having IC50 values in the nanomolar range (0.3–0.9 µM) against HCT116 and MCF-7 cancer cells. irb.hr The antiproliferative activity of pyridine derivatives is influenced by the types and positions of substituents on the pyridine ring. mdpi.com For instance, the presence of -OCH3, -OH, and -NH2 groups can enhance antiproliferative activity. mdpi.com

Anticancer Activity of Pyridine Derivatives

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines | HCT116, MDA-MB-231 | 25–50 nM | mdpi.com |

| Tetracyclic imidazo[4,5-b]pyridine derivatives | HCT116, MCF-7 | 0.3–0.9 µM | irb.hr |

| Nicotinonitrile-based derivatives | MCF-7, PC-3 | 3.58 µM, 3.60 µM | researchgate.net |

Development of Antimalarial Compounds (Primaquine analogs)

The fight against malaria, a disease caused by Plasmodium parasites, requires the continuous development of new drugs due to the emergence of drug-resistant strains. Hybrid molecules, which combine the structural features of two or more known active compounds, are a promising strategy in antimalarial drug discovery. nih.gov While direct analogs of primaquine (B1584692) from this compound were not found in the search results, the broader class of aminopyridines has been explored for antimalarial activity. rsc.org The development of novel quinoline (B57606) and non-quinoline derivatives has shown promising results against chloroquine-resistant P. falciparum. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have provided valuable insights for optimizing their therapeutic properties.

In the context of antimicrobial activity, SAR studies on 5-amino-2-mercapto-1,3,4-thiadiazole derivatives revealed that S-substitution with a 1-arylethanone group, particularly with unsubstituted or halogenated aryl-derivatives, increased antifungal and anti-Salmonella activity. ubbcluj.ro For anticancer agents, studies on 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines showed that compounds with alcohol functionality were more effective than their benzoyl counterparts. mdpi.com Furthermore, a 2-methyl-3-halogen substitution on the 2-arylcarboxamide ring was important for maximizing anti-proliferative activity. mdpi.com It was also noted that electron-rich phenyl substitutions, such as alkoxy groups, improved the activity of these compounds. mdpi.com

A broader analysis of pyridine derivatives has shown that the presence and position of certain functional groups significantly impact their antiproliferative activity. mdpi.com Groups such as -OCH3, -OH, -C=O, and -NH2 were found to enhance activity, while bulky groups or halogen atoms tended to decrease it. mdpi.com These SAR findings are crucial for the rational design of more potent and selective drug candidates based on the this compound scaffold.

Development of Agrochemicals and Pesticides

The chemical scaffold of this compound, a substituted aminopyridine, represents a valuable building block in the synthesis of novel agrochemicals. The presence of an amino group and an ethoxy group on the pyridine ring allows for a variety of chemical modifications, making it a versatile intermediate for developing new pesticides, including insecticides, herbicides, and fungicides. Pyridine-based compounds have a significant history in the agrochemical industry, and the exploration of derivatives from intermediates like this compound continues to be an active area of research. nih.gov

The strategic placement of the amino and ethoxy groups influences the molecule's reactivity and its potential biological activity. Researchers can modify the amino group to introduce different functionalities or use it as a linking point to other molecular fragments, while the ethoxy group can affect the compound's lipophilicity and, consequently, its uptake and transport within the target organism. This adaptability allows for the creation of a diverse library of compounds for screening and development.

Detailed Research Findings

While extensive public research specifically detailing the synthesis of commercial pesticides directly from this compound is limited, the broader class of substituted aminopyridines has been the subject of significant investigation for agrochemical applications. The closely related analog, 5-Amino-2-methoxypyridine, has been cited in patents for the development of novel insecticides. For instance, a Canadian patent describes the use of 5-Amino-2-methoxypyridine as a substitute for 5-amino-2-chloropyridine (B41692) in the synthesis of α-unsaturated amines, which are described as useful insecticidal and miticidal agents. researchgate.net This suggests that this compound could likely be used in similar synthetic pathways.

Recent research has also explored the potential of other ethoxypyridine derivatives in agrochemical contexts. A 2024 study on the molluscicidal activity of various novel heterocycles included 3-cyano-2-ethoxypyridine derivatives, which were tested against the land snail Theba pisana, a significant agricultural pest. bohrium.com This highlights the potential for ethoxypyridine structures to yield compounds with activity against a range of agricultural pests.

In the realm of herbicides, research into aminopyridine derivatives has led to the development of potent inhibitors of key plant enzymes. For example, studies on triketone-aminopyridines have identified them as effective inhibitors of the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical target for herbicide development. researchgate.netacs.org Although these studies did not specifically use this compound, they establish the utility of the aminopyridine scaffold in creating herbicidally active molecules. The research demonstrated that modifications to the pyridine ring and the amino substituent are key to achieving high efficacy against various weed species. acs.orgnih.gov

The following tables summarize findings from research on agrochemicals derived from or related to the aminopyridine and ethoxypyridine structure.

Table 1: Insecticidal/Miticidal Activity of Related Aminopyridine Derivatives

| Intermediate | Derivative Class | Target Pests | Efficacy/Activity Noted | Reference |

|---|---|---|---|---|

| 5-Amino-2-methoxypyridine | α-Unsaturated Amines | Mites and various insects | Described as effective insecticidal/miticidal agents in patent literature. | researchgate.net |

| 3-Cyano-2-ethoxypyridine | Heterocyclic derivatives | Theba pisana (land snail) | Evaluated for molluscicidal effects against this agricultural pest. | bohrium.com |

| General Aminopyridines | Pyridine Derivatives | Aphis gossypii (Cotton aphid) | Various synthesized thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines showed promising insecticidal activity. nih.gov | nih.gov |

Table 2: Herbicidal Activity of Related Aminopyridine Derivatives

| Derivative Class | Target Weeds | Mechanism of Action | Efficacy/Activity Noted | Reference |

|---|---|---|---|---|

| Triketone-Aminopyridines | Setaria viridis, various broadleaf weeds | HPPD Inhibition | Excellent greenhouse herbicidal effects at 150 g ai/ha. | acs.org |

| 3-Aminocarbonyl-2-oxazolidinethiones with substituted pyridine | Echinochloa crusgalli, Sorghum vulgare, Digitaria sanguinalis | Not specified | Good herbicidal activities, dependent on steric and lipophilic properties. | nih.gov |

These findings underscore the potential of this compound as a precursor for a new generation of agrochemicals. Further research focusing specifically on derivatives of this compound is warranted to fully explore its potential in developing selective and effective pesticides.

Applications in Materials Science and Industrial Chemistry

Utilization in the Synthesis of Functional Materials and Specialty Chemicals

5-Amino-2-ethoxypyridine serves as a key intermediate in the production of functional materials and specialty chemicals. chemimpex.comchemimpex.com Its bifunctional nature, possessing both a nucleophilic amino group and an activating ethoxy group, allows it to participate in a diverse range of chemical reactions. These reactions include nucleophilic substitutions and coupling reactions, which are fundamental to the creation of more complex molecules with tailored properties. chemimpex.comchemimpex.com

The incorporation of the this compound moiety into larger molecular frameworks can impart desirable characteristics such as enhanced thermal stability, specific optical properties, and improved mechanical strength in the resulting materials. chemimpex.com This makes it a valuable component for chemists and materials scientists aiming to develop next-generation products for various advanced applications. chemimpex.comchemimpex.com In the industrial sector, it is utilized in the production of specialty chemicals that form the basis for agrochemicals and other fine chemicals.

Investigation of Nonlinear Optical (NLO) Applications in Bulk and Solution

The quest for advanced materials for applications in communication technology and electro-optics has driven research into organic molecules with significant nonlinear optical (NLO) properties. Organic materials have shown potential for superior second-order NLO properties compared to traditional inorganic materials. researchgate.net Efficient second-order NLO properties are often associated with molecules that exhibit intramolecular charge transfer (ICT). researchgate.net

While direct studies on this compound are not extensively detailed in the provided search results, a closely related compound, a novel squaric acid derivative named 5-amino-2-methoxypyridin ester amide of squaric acid ethyl ester, has been synthesized and studied for its second-order NLO applications. researchgate.net This derivative demonstrated a large powder second harmonic generation (SHG) efficiency, proving its NLO application in the bulk. researchgate.net A patent also lists 5-amino-2-methoxypyridine (B105479) as a potential organic guest compound in a solid solution for creating nonlinear optical materials. google.com These materials are designed to be oriented under an electric field to create films or fibers for waveguide applications. google.com The investigation into related pyridine (B92270) derivatives suggests the potential of the this compound scaffold in the development of NLO materials.

Intermediary for Polymer and Resin Synthesis

This compound serves as a monomer or an intermediate in the synthesis of polymers and resins. nih.gov The amino group provides a reactive site for polymerization reactions, such as the formation of polyamides or polyimides. For instance, a diamine monomer containing pyridine and ketone units, 4,4'-bis(5-amino-2-pyridinoxy)benzophenone, was synthesized and used to create a series of polyimides. nih.gov These polyimides exhibited high glass transition temperatures, indicating good thermal stability. nih.gov